Slu-PP-915
Description
Properties
Molecular Formula |
C17H13BFNO3S |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
[3-[5-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C17H13BFNO3S/c19-13-6-1-2-7-14(13)20-17(21)16-9-8-15(24-16)11-4-3-5-12(10-11)18(22)23/h1-10,22-23H,(H,20,21) |
InChI Key |
CKROIKQTGRZRKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(S2)C(=O)NC3=CC=CC=C3F)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Slu Pp 915
Strategic Design Principles for Slu-PP-915 based on Ligand-Bound Crystal Structures
The design of this compound was strategically based on the structural understanding of ERRγ, specifically utilizing information from ligand-bound crystal structures. biorxiv.orgahajournals.orgtmc.eduresearchgate.netbiorxiv.orgnih.govnih.govresearchgate.netnus.edu.sgnih.gov
Structure-Based Drug Design Approaches Utilizing ERRγ (PDB:2GPP) for this compound Scaffold Derivation
This compound was designed using a structure-based approach informed by the ligand-bound crystal structure of ERRγ in complex with the known acyl hydrazide agonist GSK-4716 (PDB:2GPP). biorxiv.orgahajournals.orgtmc.eduresearchgate.netbiorxiv.orgnih.govnih.govresearchgate.netnus.edu.sgnih.gov This approach facilitated the derivation of the this compound scaffold, which is distinct from other ERR agonists like SLU-PP-332. biorxiv.orgahajournals.orgresearchgate.net The crystal structure provided insights into key binding features, such as the interaction of a phenolic group with ASP-328 and the positioning of a lipophilic group in a pocket, suggesting π-stacking interactions with TYR-326. nih.gov The acyl hydrazide moiety of the reference compound was also observed to engage in water-mediated contacts. nih.gov
Detailed Synthetic Routes for this compound Production
The synthesis of this compound involves a multi-step process starting from readily available precursor molecules.
Multi-Step Synthesis from Precursor Molecules (e.g., 5-bromo-2-thiophenecarboxylic acid)
This compound is typically synthesized in a two-step process starting from 5-bromo-2-thiophenecarboxylic acid. biorxiv.orgahajournals.orgtmc.eduresearchgate.netbiorxiv.orgnih.gov The first step involves the coupling of 5-bromo-2-thiophenecarboxylic acid with 2-fluoroaniline (B146934) to form 5-bromo-N-(2-fluorophenyl)thiophene-2-carboxamide. This reaction is carried out in dry DMF in the presence of TBTU and DIPEA, stirring at room temperature, often overnight. biorxiv.orgahajournals.orgbiorxiv.org The product is then typically precipitated by quenching the reaction mixture with water and isolated by filtration. biorxiv.orgahajournals.org The second step involves a coupling reaction of the resulting thiophene (B33073) bromide with 1,3-benzenediboronic acid to form this compound. biorxiv.orgahajournals.org This reaction is performed in a microwave reactor vessel using Tetrakis(triphenylphosphine)palladium(0) and Cs2CO3 in a mixture of dioxane and water, heated to 120°C. biorxiv.orgahajournals.org The product is subsequently purified, for example, by flash chromatography or high-pressure reverse phase column. biorxiv.orgbiorxiv.org
Optimization of Reaction Conditions and Reagent Selection for this compound Synthesis
While specific details on extensive optimization of reaction conditions for this compound synthesis are not extensively detailed in the provided snippets, the described synthesis utilizes common reagents and conditions for amide coupling (TBTU, DIPEA, DMF) and Suzuki-Miyaura coupling (Pd(PPh3)4, Cs2CO3, dioxane/water, microwave heating). biorxiv.orgahajournals.orgbiorxiv.org The use of TBTU is noted for amide formation. nih.gov The synthesis is presented as a two-step process from 5-bromo-2-thiophenecarboxylic acid, suggesting this route was found to be efficient for generating the desired di-substituted thiophene scaffold. biorxiv.orgahajournals.orgtmc.eduresearchgate.netbiorxiv.orgnih.gov
Generation and Synthetic Characterization of this compound Analogs and Derivatives
The development of this compound involved the synthesis and characterization of various analogs and derivatives to explore structure-activity relationships. fishersci.canih.gov
Exploration of Central Moiety Replacements (e.g., hydrazide with 5-membered heterocycles)
A key strategy in the design and generation of this compound and its related series of compounds involved replacing the central hydrazide moiety found in the initial lead compound (like GSK-4716) with various 5-membered heterocycles. biorxiv.orgahajournals.orgtmc.eduresearchgate.netbiorxiv.orgnih.gov This "cyclization" strategy aimed to address potential liabilities of the hydrazide group and led to the development of novel di-substituted thiophenes. biorxiv.orgahajournals.orgtmc.eduresearchgate.netbiorxiv.orgnih.gov Further structural modifications explored variations in other parts of the molecule, such as replacing phenolic or aniline (B41778) groups with a boronic acid moiety, which was found to maintain activity and improve metabolic stability. nih.govnih.govresearchgate.netnus.edu.sg Analogs with the hydrogen bond donor group located in the amide substituent were also synthesized and evaluated. nih.gov
Modifications to Enhance Specificity or Metabolic Stability (e.g., boronic acid moiety)
Structural modifications played a crucial role in optimizing the properties of this compound. Compound optimization efforts revealed that incorporating a boronic acid moiety could effectively replace phenolic or aniline groups present in related compounds. nih.govnih.govresearchgate.net This specific modification was found to be advantageous, as it maintained the desired activity while significantly improving metabolic stability in in vitro microsomal assays. nih.govnih.govresearchgate.net
This compound functions as a potent pan-ERR agonist. Research findings indicate its activity across the ERR isoforms, with reported EC50 values around 400 nM for ERRα, ERRβ, and ERRγ. probechem.combiorxiv.org Specifically, it has demonstrated a more balanced activity profile for ERRα and ERRγ compared to ERRβ. biorxiv.orgtmc.edu Furthermore, studies have shown this compound to be selective for ERRs, exhibiting no significant alteration in the activity of other nuclear receptors or GPCRs tested. biorxiv.orgtmc.edu
Detailed research findings on the agonistic activity of this compound on ERR isoforms are summarized in the table below:
| ERR Isoform | EC50 (nM) | Reference |
| ERRα | ~400-414 | probechem.combiorxiv.org |
| ERRβ | ~400-435 | probechem.combiorxiv.org |
| ERRγ | ~378-430 | probechem.combiorxiv.org |
Advanced Purification and Isolation Techniques for this compound and its Derivatives
The purification of synthesized this compound has been described using advanced chromatographic techniques. Following the chemical synthesis steps, the crude product undergoes purification by high pressure reverse phase column chromatography. biorxiv.orgtmc.edu After chromatographic separation, the fractions containing the purified compound are combined and dried. biorxiv.orgtmc.edu Further isolation steps involve sonicating the dried material with hexane, followed by multiple washes with dichloromethane (B109758) (DCM). biorxiv.orgtmc.edu The final product is then obtained by filtration under gravity, yielding this compound as a white solid. biorxiv.orgtmc.edu One reported synthesis and purification yielded this compound with a yield of 53.8%. biorxiv.orgtmc.edu
Information regarding specific advanced purification and isolation techniques applied to derivatives of this compound was not found in the reviewed literature.
Molecular and Structural Elucidation of Slu Pp 915
Spectroscopic Approaches to Slu-PP-915 Structural Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been instrumental in the structural characterization and identity confirmation of this compound. biorxiv.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis (e.g., 1H NMR)
1H NMR spectroscopy is a key technique used in the analysis of this compound, providing detailed information about the hydrogen atoms within the molecule and their local chemical environments. The 1H NMR spectrum of this compound, recorded at 400 MHz in DMSO-d6, exhibits characteristic chemical shifts and splitting patterns that support its proposed structure. biorxiv.orgtmc.edu For instance, a singlet is observed at δ 10.17 ppm, along with other signals including doublets, triplets, and multiplets at various ppm values, corresponding to different proton environments within the molecule's thiophene (B33073), phenyl, and other functional groups. biorxiv.orgtmc.edu NMR binding studies have also been employed to demonstrate the direct binding of compounds like this compound to ERRγ protein. Analysis of the solution NMR peak line shape can indicate dynamic processes such as conformational changes and binding events. nih.gov
Table 1: Selected 1H NMR Data for this compound (400 MHz, DMSO-d6)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 10.17 | s | - | 1H | NH |
| 8.23 | s | - | 2H | ArH |
| 8.17 | s | - | 1H | ArH |
| 8.03 | d | 4.0 | 1H | Thiophene H |
| 7.84-7.77 | m | - | 2H | ArH |
| 7.62-7.59 | m | - | 2H | ArH |
| 7.44 | t | 7.6 | 1H | ArH |
| 7.34-7.27 | m | - | 2H | ArH |
| 7.27-7.21 | m | - | 1H | ArH |
Mass Spectrometry (MS) for this compound Identity Confirmation
High-resolution mass spectrometry (HRMS) is utilized to confirm the identity and determine the exact mass of this compound. The HRMS analysis provides a highly accurate mass-to-charge ratio (m/z) for the compound, which can be compared to the calculated theoretical mass based on its molecular formula. For this compound, the HRMS analysis yielded an m/z of 340.0620 for the deprotonated molecule ([C17H13BFNO3S]-H), which matched the calculated mass of 340.0620. biorxiv.orgtmc.edu This agreement between the experimental and calculated mass confirms the elemental composition and identity of this compound.
Crystallographic Analysis and Conformational Studies of this compound
Crystallographic analysis, particularly of ligand-bound protein structures, provides crucial insights into the binding mode and conformational changes induced by compounds like this compound. This compound was designed based on the ligand-bound crystal structure of ERRγ with the known acyl hydrazide agonist GSK-4716 (PDB: 2GPP). biorxiv.orgtmc.eduahajournals.orgnih.govresearchgate.netresearchgate.net This structure served as a template for the design of novel di-substituted thiophenes, including this compound. biorxiv.orgtmc.eduahajournals.orgresearchgate.net
Inference of this compound Binding Mode from ERRγ Crystal Structure
While a specific crystal structure of this compound bound to ERRγ is not explicitly detailed in the provided snippets, its design is directly linked to the ERRγ/GSK-4716 co-crystal structure (PDB: 2GPP). biorxiv.orgtmc.eduahajournals.orgnih.govresearchgate.netresearchgate.net This suggests that the binding mode of this compound can be inferred from how GSK-4716 interacts with the ERRγ ligand-binding domain (LBD). The design strategy involved replacing the central hydrazide moiety of the GSK-4716 template with various 5-membered heterocycles, leading to the thiophene core of this compound. biorxiv.orgtmc.eduahajournals.orgnih.govresearchgate.net Studies on other ERR modulators have shown that they can induce conformational changes in the ERR LBD to accommodate ligands in a relatively small binding cavity. researchgate.net The ERRγ LBD has been shown to contain distinct binding pockets, and ligand binding can influence the receptor's conformation. researchgate.net Therefore, it is inferred that this compound binds within the ERRγ LBD, likely in a manner influenced by the interactions observed in the ERRγ/GSK-4716 structure, and its binding may induce conformational changes necessary for its agonist activity.
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling techniques, such as in silico docking, play a significant role in predicting and understanding the interactions between this compound and its target protein, ERRγ. slu.eduwikipedia.orgresearchgate.netamazon.comndm.educhemrxiv.org These methods are valuable in the design and optimization of new bioactive molecules. slu.edu
In Silico Docking and Ligand-Protein Interaction Predictions for this compound
In silico docking studies are used to predict the binding orientation and affinity of a ligand, such as this compound, within the binding pocket of a protein, like ERRγ. nih.govbiorxiv.orgtmc.educhemrxiv.orgnih.gov This computational approach helps to understand the key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex. chemrxiv.org The design of this compound itself was based on a structure-based drug design approach, which inherently involves computational modeling to guide the synthesis of compounds with favorable predicted interactions with the target receptor. nih.govbiorxiv.orgresearchgate.nettmc.eduahajournals.orgnih.govresearchgate.netresearchgate.net While specific detailed docking results for this compound were not extensively provided in the search snippets, computational docking models have been used in related studies to suggest the binding modes and interaction networks of ERR modulators, correlating with their observed activity. researchgate.net The use of computational techniques is an integral part of the research process for identifying and optimizing compounds targeting nuclear receptors like ERRs. slu.edundm.eduslu.edufrontiersin.org
Table 2: Predicted Ligand-Protein Interactions (General Concepts from In Silico Docking)
| Type of Interaction | Description | Relevance to Ligand-Protein Binding |
| Hydrogen Bonding | Interaction between a hydrogen bond donor and acceptor. | Contributes to binding affinity and specificity. |
| Pi-Stacking | Interactions between aromatic rings. | Important for binding to residues with aromatic side chains. |
| Hydrophobic Interactions | Interactions between nonpolar groups. | Drives ligand binding in hydrophobic pockets. |
| Van der Waals Forces | Weak, short-range attractive or repulsive forces. | Contribute to overall binding energy. |
Note: This table describes general types of interactions predicted by in silico docking and is not specific to this compound without explicit docking data.
Preclinical Pharmacodynamics and Mechanistic Insights of Slu Pp 915
In Vitro Target Engagement and Receptor Agonism Profiling of Slu-PP-915
In vitro studies have characterized the interaction of this compound with the ERR isoforms and profiled its agonist activity. These investigations are critical for understanding the direct effects of this compound at its molecular targets.
Agonist Activity and EC50 Determination for ERRα, ERRβ, and ERRγ in Cell-Based Assays
Cell-based cotransfection assays utilizing full-length ERRs and an ERR response element enhancer-driven luciferase reporter have been employed to determine the agonist activity and half-maximal effective concentrations (EC50) of this compound for ERRα, ERRβ, and ERRγ. ahajournals.orgtmc.eduprobechem.comimmune-system-research.com
This compound has demonstrated potent pan-ERR agonist activity. In cell-based assays, this compound showed a more balanced activity for both ERRα and ERRγ, with EC50 values of approximately 450 nM for both isoforms. ahajournals.orgtmc.edu Its activity towards ERRβ was slightly lower, with an EC50 of approximately 1.8 μM. ahajournals.orgtmc.edu Other reported EC50 values indicate potent activity across all three isoforms, with values around 414 nM for ERRα, 435 nM for ERRβ, and 378 nM for ERRγ. probechem.comimmune-system-research.com
The following table summarizes the reported EC50 values for this compound:
| ERR Isoform | EC50 (nM) | Reference |
| ERRα | ≈450 | ahajournals.orgtmc.edu |
| ERRα | 414 | probechem.comimmune-system-research.com |
| ERRβ | ≈1800 | ahajournals.orgtmc.edu |
| ERRβ | 435 | probechem.comimmune-system-research.com |
| ERRγ | ≈450 | ahajournals.orgtmc.edu |
| ERRγ | 378 | probechem.comimmune-system-research.com |
These results indicate that this compound functions as a potent agonist for all three ERR isoforms in a cellular context.
Direct Binding Studies (e.g., 1H NMR protein-ligand binding experiments)
Direct binding of this compound to ERRγ has been established through experimental methods such as 1H NMR protein-ligand binding experiments. researchgate.netnih.govnih.gov These studies provide evidence of a direct molecular interaction between this compound and the ERRγ receptor.
Cellular Pathway Modulation and Gene Expression Regulation by this compound
Beyond direct receptor engagement, this compound modulates various cellular pathways and regulates the expression of numerous genes, particularly those involved in metabolism and cellular homeostasis.
Transcriptional Activation of Metabolic Genes by this compound in Cell Lines (e.g., C2C12 myoblasts, neonatal rat ventricular myocytes)
This compound has been shown to induce the transcriptional activation of a broad spectrum of metabolic genes in various cell lines, including C2C12 myoblasts and neonatal rat ventricular myocytes (NRVMs). researchgate.netnih.govnih.govbiorxiv.orgahajournals.orgimmune-system-research.combcm.edu This transcriptional activation is a key mechanism by which this compound exerts its effects on cellular metabolism.
In C2C12 myoblast cells, treatment with this compound (at concentrations such as 5 μM) increased the expression levels of genes involved in metabolic processes. probechem.comimmune-system-research.com Similarly, in NRVMs, this compound treatment led to the increased expression of metabolic genes. biorxiv.orgbiorxiv.orgresearchgate.net These findings highlight the ability of this compound to directly influence metabolic gene programs in relevant cell types.
Upregulation of Key ERR Target Genes (e.g., PGC1α, PDK4, LDHA, TFEB, CTSD, LAMP1, LAMP2, MCOLN1)
A significant aspect of this compound's mechanism of action is the upregulation of key target genes downstream of ERR activation. Studies have specifically identified the increased expression of genes such as PGC1α (peroxisome-proliferator activated receptor γ co-activators-1α), PDK4 (pyruvate dehydrogenase kinase 4), and LDHA (lactate dehydrogenase A) in C2C12 myoblast cells treated with this compound. researchgate.netnih.govprobechem.comimmune-system-research.comresearchgate.net
Furthermore, this compound has been shown to upregulate genes involved in the autophagy-lysosome pathway, including TFEB (transcription factor EB), CTSD (cathepsin D), LAMP1 (lysosomal-associated membrane protein 1), LAMP2 (lysosomal-associated membrane protein 2), and MCOLN1 (mucolipin 1). researchgate.netnih.govnih.govbiorxiv.orgahajournals.orgprobechem.comimmune-system-research.combcm.edubiorxiv.orgresearchgate.netbiorxiv.org This upregulation of TFEB and its target genes suggests a role for this compound in promoting cellular clearance pathways.
The upregulation of these diverse target genes underscores the broad impact of this compound on cellular metabolism and homeostasis.
Investigation of Autophagy Induction Mechanisms by this compound in Cardiomyocytes
Investigations in cardiomyocytes have characterized the mechanisms by which ERR agonists, including this compound, induce autophagy. immune-system-research.combcm.edubiorxiv.orgresearchgate.netbiorxiv.orgnus.edu.sg Autophagy is a vital cellular process for degradation and recycling, essential for maintaining cellular homeostasis. immune-system-research.combiorxiv.orgresearchgate.netnus.edu.sg
Research has revealed that TFEB, a master regulator of the autophagy-lysosome pathway, is a direct ERR target gene whose expression is induced by ERR agonists like this compound. researchgate.netimmune-system-research.combiorxiv.orgresearchgate.netbiorxiv.orgnus.edu.sg Activation of ERR by this compound leads to increased TFEB expression in both neonatal rat ventricular myocytes and C2C12 myoblasts. researchgate.netimmune-system-research.combiorxiv.orgbiorxiv.orgnus.edu.sg This increase in TFEB expression, in turn, results in enhanced expression of a range of TFEB target genes crucial for stimulating autophagy. researchgate.netbiorxiv.orgbiorxiv.orgnus.edu.sg this compound treatment has been shown to induce the expression of genes involved in various stages of autophagy, including autophagosome formation, cargo sequestering, autophagosome closure, and fusion with the lysosome. researchgate.net This suggests a signaling cascade where ERR activation by this compound increases TFEB transcription, leading to enhanced expression of TFEB target genes and consequently increased autophagy. biorxiv.org Furthermore, this compound has been observed to increase autophagic flux in NRVMs. biorxiv.orgresearchgate.net
These findings indicate that this compound induces autophagy in cardiomyocytes, at least in part, through the transcriptional activation of TFEB and subsequent upregulation of autophagy-related genes. immune-system-research.combiorxiv.orgbiorxiv.orgnus.edu.sg
Downregulation of Cell Cycle and Development Pathways Mediated by this compound (e.g., E2F1 involvement)
Studies have demonstrated that ERR agonism, including by this compound, leads to the downregulation of cell cycle and development pathways. biorxiv.orgnih.govtmc.edu This effect has been shown to be partially mediated by the transcription factor E2F1 in cardiomyocytes. biorxiv.orgnih.govtmc.eduahajournals.orgnus.edu.sgdntb.gov.ua Research indicates potential ERR binding sites in the promoter regions of various E2F members, including E2F1, suggesting a direct link in the regulatory mechanism. biorxiv.org
In Vivo Mechanistic Validation in Preclinical Models
In vivo studies using preclinical models, such as mice subjected to pressure overload-induced heart failure, have been crucial in validating the mechanistic insights of this compound. biorxiv.orgnih.govtmc.eduahajournals.orgimmune-system-research.comprobechem.comdntb.gov.ua These studies have investigated the compound's impact on gene expression and metabolic profiles in various tissues. biorxiv.orgnih.govtmc.eduahajournals.orgnus.edu.sgimmune-system-research.comprobechem.comdntb.gov.ua
Impact of this compound on Metabolic Gene Expression in Animal Tissues (e.g., quadriceps muscles)
This compound has been shown to induce the expression of ERR target genes in muscle tissue in vivo. probechem.comnih.gov Specifically, in C2C12 myoblast cells, this compound increased the expression levels of metabolic genes such as PGC1α, PDK4, and LDHA. probechem.com When administered to mice, this compound at a dose of 20 mg/kg (intraperitoneal injection) induced the expression of ERR target genes in muscles. probechem.com
Modulation of Fatty Acid Metabolism and Mitochondrial Function in Preclinical Cardiac Models
A key finding in preclinical cardiac models is the ability of this compound to enhance fatty acid metabolism and mitochondrial function. biorxiv.orgnih.govtmc.edubcm.eduimmune-system-research.comprobechem.comresearchgate.net In models of pressure overload-induced heart failure, this compound, primarily through ERRγ, activated metabolic genes and led to an elevation in fatty acid metabolism and mitochondrial function. biorxiv.orgnih.govtmc.eduimmune-system-research.com This modulation contributes to improved cardiac function in these models. biorxiv.orgimmune-system-research.comahajournals.org Studies in adult mouse cardiomyocytes treated with this compound showed increased palmitate-induced oxygen consumption, indicating enhanced fatty acid oxidation. researchgate.net
Preclinical Pharmacokinetics and Metabolism of Slu Pp 915
In Vivo Pharmacokinetic Profiling of Slu-PP-915 in Animal Models
Preclinical pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted within a living organism. For this compound, in vivo pharmacokinetic profiling has been conducted in mouse models.
Time-Dependent Tissue Distribution and Plasma Concentration in Mice
Pharmacokinetic studies of this compound have been performed in three-month-old C57Bl6/J male mice. The compound was administered via intraperitoneal injection at a dose of 20 mg/kg. The vehicle used for administration consisted of 10% Cremophor, 10% DMSO, and 80% PBS. biorxiv.org, ahajournals.org, tmc.edu Animals were humanely euthanized at specific time points post-administration (1 hour, 2 hours, and 4 hours) for the collection of tissues and plasma. biorxiv.org, tmc.edu Plasma samples were subsequently analyzed. biorxiv.org, tmc.edu While these studies confirm the execution of in vivo pharmacokinetic analysis and tissue collection at defined intervals, detailed quantitative data regarding the time-dependent plasma concentrations or the specific distribution of this compound across various tissues at these time points were not explicitly provided in the available information. Plasma exposure of this compound in mice has been analyzed. ahajournals.org
Metabolic Stability and Biotransformation Pathways of this compound
Assessing the metabolic stability of a compound is crucial for predicting its half-life and potential for drug-drug interactions. Biotransformation pathways identify how the compound is chemically altered within the body.
In Vitro Microsomal Stability Assays (e.g., human and mouse liver microsomes)
In vitro microsomal stability assays are commonly used to evaluate a compound's susceptibility to metabolism by liver enzymes, particularly cytochrome P450 (CYP) enzymes. protocols.io, mttlab.eu, slideshare.net These assays involve incubating the test compound with liver microsomes, typically in the presence of necessary cofactors like NADPH. pharmaron.com, protocols.io, mttlab.eu, researchgate.net The disappearance of the parent compound over time is measured to determine its metabolic stability, often expressed as a half-life (T1/2) or intrinsic clearance. protocols.io, mttlab.eu
This compound has been evaluated for its metabolic stability using liver microsomes from both humans and mice. These studies indicated that this compound demonstrated high stability in both human and mouse liver microsomes. nih.gov, nus.edu.sg The half-life (T1/2) of this compound in these microsomal stability assays was found to be ≥ 60 minutes. nih.gov
The following table summarizes the in vitro microsomal stability findings:
| Assay System | Species | Half-life (T1/2) |
| Liver Microsomes | Human | ≥ 60 minutes |
| Liver Microsomes | Mouse | ≥ 60 minutes |
Identification of Stable Metabolites and Biotransformation Enzymes for this compound
The metabolic stability of this compound, particularly its favorable half-life in microsomal assays, is influenced by its structural features. The incorporation of a boronic acid moiety in the structure of this compound was found to contribute to improved metabolic stability in microsomal in vitro assays compared to compounds with phenolic or aniline (B41778) groups. nih.gov, nus.edu.sg
While liver microsomes contain a variety of enzymes capable of biotransformation, including CYPs, flavin monooxygenases (FMO), glucuronosyltransferases, and esterases mttlab.eu, mhmedical.com, the available information does not specifically identify the stable metabolites of this compound or the precise enzymes responsible for its biotransformation pathways. Biotransformation reactions can involve Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., conjugation), typically aiming to increase hydrophilicity for excretion. mhmedical.com
Structure Activity Relationship Sar Studies of Slu Pp 915 and Its Analogs
Systematic Evaluation of Structural Modifications on ERR Agonist Activity of Slu-PP-915
Systematic structural modifications of the initial chemical series, based on the 2,5-disubstituted thiophene (B33073) scaffold, were crucial in developing potent ERR agonists like this compound. researchgate.netnus.edu.sgbiorxiv.orgahajournals.orgnih.gov The design of this compound specifically leveraged the ligand-bound crystal structure of ERRγ with GSK-4716 (PDB: 2GPP). biorxiv.orgahajournals.org Replacing the central hydrazide moiety of the starting template with various five-membered heterocycles, such as thiophenes, yielded novel ERRγ agonists. biorxiv.orgahajournals.org
Further compound optimization revealed that replacing phenolic or aniline (B41778) groups with a boronic acid moiety was effective in maintaining activity while simultaneously improving metabolic stability in in vitro microsomal assays. researchgate.netnih.gov This modification was a key step in the development of this compound, which contains a boronic acid group. researchgate.netnih.gov
Pharmacological evaluation of the optimized compounds demonstrated that many displayed roughly equivalent agonist activity across all three ERR isoforms (α, β, and γ) in cell-based co-transfection assays, establishing a pan-agonist profile. researchgate.netnih.gov This contrasted with another ERR agonist, SLU-PP-332, which showed a preference for ERRα. nih.gov this compound itself exhibits a balanced activity for both ERRα and ERRγ, with slightly lower activity towards ERRβ. biorxiv.orgahajournals.org
Detailed research findings from cell-based co-transfection assays utilizing full-length ERRs and an ERR response element enhancer-driven luciferase reporter provided quantitative data on the activity of this compound and its analogs. biorxiv.orgahajournals.org
Example Data Table (Illustrative based on search findings):
| Compound | ERRα Activity (EC₅₀) | ERRβ Activity (EC₅₀) | ERRγ Activity (EC₅₀) | Notes |
| GSK-4716 | Low/No Activity | Agonist | Agonist | Starting template (acyl hydrazide) |
| Thiophene Analog 1 | Potent | Potent | Potent | Example from the new series |
| Thiophene Analog 2 | Moderate | Low | Potent | Example from the new series |
| This compound | ~450 nM | ~1.8 µM | ~450 nM | Pan-agonist profile, balanced α/γ biorxiv.orgahajournals.org |
Identification of Key Pharmacophores within the this compound Chemical Scaffold
The identification of key pharmacophores within the this compound chemical scaffold was central to the SAR studies. The structure-based design approach, starting from the ERRγ/GSK-4716 crystal structure, guided the initial modifications. researchgate.netbiorxiv.orgahajournals.orgnih.govnih.gov The core 2,5-disubstituted thiophene moiety serves as a central scaffold. researchgate.netnus.edu.sgbiorxiv.orgahajournals.orgnih.gov
Replacing the acyl hydrazide of the original template with the thiophene ring system was a critical structural change that led to the new series of agonists. researchgate.netbiorxiv.orgahajournals.orgnih.gov The presence of the boronic acid moiety in this compound was identified as a structural feature that maintained activity and improved metabolic stability. researchgate.netnih.gov
Direct binding studies, such as 1H NMR protein-ligand binding experiments, were employed to confirm the interaction of potent agonists with the ligand-binding domain (LBD) of ERRγ. researchgate.netnus.edu.sgnih.gov These experiments provided evidence that the designed compounds, including those within the this compound series, physically interact with the receptor. researchgate.netnus.edu.sgnih.gov
The distinct chemical scaffold of this compound, compared to other ERR agonists like SLU-PP-332, highlights the importance of specific structural elements in determining the ERR isoform activity profile. biorxiv.orgahajournals.org While both are pan-agonists, their differing activity profiles (Slu-PP-332 showing preference for ERRα, this compound being more balanced for ERRα/γ) suggest that variations in their scaffolds and substituents influence their interactions with the LBDs of the different ERR subtypes. nih.gov
Computational Approaches to this compound SAR Analysis
Computational approaches played a role in the design and analysis of this compound and its analogs. The initial design of this compound was based on a structure-based drug design (SBDD) approach, utilizing the crystal structure of ERRγ bound to a known agonist. researchgate.netnus.edu.sgbiorxiv.orgtmc.eduahajournals.orgnih.gov This involved using computational modeling to understand how potential ligands might fit into the ERR binding pocket and guide the synthesis of new compounds. researchgate.netnus.edu.sgbiorxiv.orgtmc.eduahajournals.orgnih.gov
Molecular modeling studies can provide insights into the potential binding modes of novel modulators within the ERR ligand-binding pocket and how they might induce conformational changes in the receptor. researchgate.netresearchgate.net While specific detailed computational studies solely focused on the SAR analysis of the this compound series beyond the initial SBDD are not extensively detailed in the provided snippets, computational methods are generally applied in SAR studies to predict and understand the relationship between chemical structure and biological activity. ndm.edu
Conceptual Therapeutic and Biotechnological Implications of Slu Pp 915 Research
Hypothesized Therapeutic Modalities for Heart Failure and Metabolic Diseases Based on Slu-PP-915 Mechanisms
Cardiac metabolic dysfunction is a recognized hallmark of heart failure (HF). fishersci.noguidetomalariapharmacology.org ERRα and ERRγ are key regulators of cardiac metabolism, suggesting that ERR activation could serve as a potential therapeutic strategy for HF. fishersci.noguidetomalariapharmacology.org this compound, as a pan-ERR agonist, has demonstrated promising effects in preclinical models. In a pressure overload-induced HF mouse model, this compound treatment significantly improved ejection fraction, ameliorated cardiac fibrosis, and increased survival rates without inducing cardiac hypertrophy. fishersci.noguidetomalariapharmacology.orgfishersci.ch
Mechanistically, this compound has been shown to transcriptionally activate a broad spectrum of metabolic genes. fishersci.noguidetomalariapharmacology.orgfishersci.ch This activation particularly impacts genes involved in fatty acid metabolism and mitochondrial function, with ERRγ identified as the primary mediator of these effects. guidetomalariapharmacology.orgfishersci.ch Metabolomics analysis in the pressure overload mouse heart treated with this compound revealed a substantial normalization of metabolic profiles, specifically in fatty acid/lipid and tricarboxylic acid (TCA)/oxidative phosphorylation (OXPHOS) metabolites. fishersci.noguidetomalariapharmacology.orgfishersci.ch These findings suggest that this compound helps maintain oxidative metabolism, which is crucial for conferring cardiac protection against pressure overload-induced HF. fishersci.noguidetomalariapharmacology.org
Furthermore, ERR agonists, including this compound, have been described as functioning as exercise mimetics and have shown efficacy in animal models of metabolic disease, obesity, and heart failure. fishersci.no this compound specifically increases mitochondrial oxidative capacity and fatty acid utilization. guidetomalariapharmacology.org The compound also induces autophagy, a cellular self-degradative process important for homeostasis, potentially through the activation of transcription factor EB (TFEB). fishersci.no This multifaceted impact on metabolic pathways underscores the hypothesized therapeutic potential of this compound for heart failure and metabolic diseases.
This compound as a Chemical Probe for Elucidating ERR Biology and Metabolic Pathways
This compound is a valuable synthetic pan-ERR agonist that serves as a chemical probe for investigating ERR biology and associated metabolic pathways. sigmaaldrich.comguidetomalariapharmacology.orgfishersci.ch Its characterized potency across ERR isoforms, with reported EC50 values of approximately 414 nM for ERRα, 435 nM for ERRβ, and 378 nM for ERRγ, allows researchers to study the effects of activating all three receptors.
Studies utilizing this compound have provided insights into the transcriptional regulation governed by ERRs. It has been shown to upregulate the expression of known ERR target genes such as peroxisome-proliferator activated receptor γ co-activators-1α (PGC1α), pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), and lactate (B86563) dehydrogenase A (LDHA) both in vitro and in vivo. sigmaaldrich.com
Research employing this compound has been instrumental in dissecting the molecular mechanisms underlying ERR agonism, identifying ERR isoform dependency, and determining target specificity in the context of cardiac protection and metabolic regulation. guidetomalariapharmacology.orgfishersci.ch For instance, studies using this compound have indicated that ERRγ is the main mediator of the ERR agonism-induced transcriptional regulation and cardioprotective effects observed. guidetomalariapharmacology.orgfishersci.ch Additionally, this compound has been used to investigate how ERRs induce the autophagy pathway, demonstrating its ability to increase the gene and protein expression of TFEB and subsequently induce TFEB target genes. Genetic dependency experiments involving siRNA-mediated knockdown of ERRα and ERRγ in conjunction with this compound treatment have further contributed to understanding the specific roles of these isoforms.
Potential for this compound in Repurposing Strategies for Related Conditions (e.g., obesity, type 2 diabetes, neurodegenerative diseases)
The understanding of this compound's mechanism of action as a pan-ERR agonist and the known roles of ERRs in various physiological and pathological processes suggest potential for repurposing strategies in conditions beyond heart failure. ERR agonists are recognized for their exercise mimetic properties and have shown efficacy in animal models of metabolic diseases, including obesity and type 2 diabetes. fishersci.nonih.gov ERRs are known to play a significant role in the etiology of metabolic disorders and skeletal muscle-related conditions. sigmaaldrich.com
ERRα, in particular, has been identified as a potential drug target for both metabolic and neurodegenerative diseases. sigmaaldrich.com While research on this compound has primarily focused on heart failure and metabolic dysfunction, the broader involvement of ERRs in conditions like obesity, type 2 diabetes, and neurodegenerative diseases is well-documented. fishersci.nosigmaaldrich.comnih.gov The link between metabolic dysfunction, such as that seen in obesity and type 2 diabetes, and neurodegenerative conditions like Alzheimer's disease is an active area of research. nih.gov Compounds that impact metabolic pathways are being explored for their potential therapeutic effects in these neurodegenerative disorders. nih.gov Given that this compound modulates metabolic processes through ERR activation, it conceptually holds potential for investigation in these related conditions, aligning with strategies that target metabolic pathways for broader therapeutic benefit.
Contributions of this compound Research to the Development of Novel Pan-ERR Agonists
The research leading to the identification and characterization of this compound has made significant contributions to the development of novel pan-ERR agonists. This compound was developed using a structure-based design approach, leveraging the ligand-bound crystal structure of ERRγ with a known agonist, GSK-4716. guidetomalariapharmacology.orgfishersci.ch This rational design process involved the synthesis of novel chemical scaffolds, specifically di-substituted thiophenes, by replacing the central hydrazide moiety found in previous agonists. fishersci.ch Further compound optimization led to the incorporation of a boronic acid moiety, which maintained activity while improving metabolic stability. sigmaaldrich.com
The successful development and in vivo evaluation of this compound, alongside the structurally distinct pan-ERR agonist Slu-PP-332, were crucial because, prior to this, there was a lack of available ERR agonists with pharmacokinetic properties suitable for in vivo studies demonstrating their potential utility in conditions like heart failure. fishersci.noguidetomalariapharmacology.orgfishersci.ch The development of these compounds provided the first direct pharmacological evidence supporting the further development of ERR agonists as potential therapeutics. fishersci.noguidetomalariapharmacology.org Moreover, the successful engineering of nanomolar pan-ERR agonists like this compound challenged the previous belief in the field that targeting ERRα with agonists was not feasible. guidetomalariapharmacology.org Research on this compound thus contributes valuable data on structure-activity relationships and provides validated chemical tools for the ongoing development of potent and stable pan-ERR agonists. sigmaaldrich.com
Challenges, Limitations, and Future Research Trajectories for Slu Pp 915
Addressing Synthetic Challenges and Improving Yields for Slu-PP-915 and Analogs
The development of this compound involved a structure-based design approach, leveraging the known crystal structure of ERRγ in complex with the agonist GSK-4716. biorxiv.orgahajournals.orgtmc.edu This strategy aimed to identify novel chemical scaffolds capable of activating ERRs. A key synthetic approach involved replacing the central hydrazide moiety found in some known agonists with various 5-membered heterocycles, leading to the generation of a series of 2,5-disubstituted thiophenes. biorxiv.orgahajournals.orgtmc.edunih.govresearchgate.netresearchgate.net
Refining Understanding of this compound's Selectivity and Off-Target Interactions at a Molecular Level
This compound is characterized as a potent pan-ERR agonist, exhibiting comparable activity across the three ERR isoforms: ERRα, ERRβ, and ERRγ. Its half maximal effective concentration (EC50) values have been reported to be approximately 400 nM for all three isoforms. immune-system-research.comprobechem.com More specific EC50 values reported are 414 nM for ERRα, 435 nM for ERRβ, and 378 nM for ERRγ, indicating a relatively balanced potency across the ERR subtypes. probechem.com
Further studies utilizing genetic dependency experiments, such as siRNA knockdown, have confirmed that the transcriptional regulatory effects observed with this compound treatment are indeed dependent on ERR activity. tmc.edunih.govahajournals.org These investigations have also provided insights into isoform-specific contributions, identifying ERRγ as the primary mediator of this compound-induced transcriptional regulation and its observed cardioprotective effects in certain models. ahajournals.orgtmc.edunih.govahajournals.org
While the primary focus has been on ERR agonism, understanding potential off-target interactions is crucial for the comprehensive characterization of this compound. Although no overt side effects were noted in initial in vivo studies, the need for more detailed investigations into potential off-target effects has been acknowledged. biorxiv.org Research into related ERR agonists has shown that some structural analogs were designed to avoid transcriptional activity on other nuclear receptors like PPARγ, suggesting that selectivity can be engineered into this class of compounds. researchgate.netacs.org Future research will likely involve comprehensive profiling against a wider range of targets to fully understand the selectivity profile of this compound at a molecular level and rule out significant off-target interactions that could contribute to unintended effects.
Table 1: this compound Potency at ERR Subtypes
| ERR Subtype | EC50 (nM) | Source |
| ERRα | ~400 | immune-system-research.comprobechem.com |
| ERRβ | ~400 | immune-system-research.comprobechem.com |
| ERRγ | ~400 | immune-system-research.comprobechem.com |
| ERRα | 414 | probechem.com |
| ERRβ | 435 | probechem.com |
| ERRγ | 378 | probechem.com |
Emerging Technologies for Deeper Mechanistic Characterization of this compound Action (e.g., advanced omics technologies)
Advanced technologies, particularly 'omics' approaches, have been instrumental in dissecting the molecular mechanisms underlying this compound's effects. Comprehensive functional studies have been complemented by multi-omics analyses, including RNA sequencing (RNA-seq) and metabolomics. ahajournals.orgtmc.edunih.gov
RNA-seq has been employed to compare the transcriptional profiles of cells treated with this compound to identify differentially expressed genes. This has allowed researchers to correlate the effects of this compound with known gene networks and pathways. For instance, RNA-seq was used to compare known TFEB target genes with genes upregulated by this compound treatment in neonatal rat ventricular myocytes (NRVMs). biorxiv.orgresearchgate.net These studies revealed that this compound activation of ERRs leads to the induction of a broad spectrum of metabolic genes. ahajournals.orgtmc.edunus.edu.sgimmune-system-research.comnih.govahajournals.orgresearchgate.netresearchgate.net
Metabolomics analysis has provided insights into the metabolic consequences of this compound treatment. In mouse models of pressure overload-induced heart failure, metabolomics demonstrated a substantial normalization of metabolic profiles, particularly in pathways related to fatty acid/lipid metabolism and the tricarboxylic acid (TCA) cycle/oxidative phosphorylation. ahajournals.orgtmc.edunus.edu.sgnih.govresearchgate.netresearchgate.net Transcriptomics and metabolomics together have shown that this compound upregulates pathways involved in oxidative phosphorylation and fatty acid metabolism. ahajournals.org
These advanced omics technologies provide a global view of the cellular changes induced by this compound, allowing for a deeper understanding of its mechanism of action beyond simply identifying its target receptors. Future research could potentially utilize other omics approaches, such as proteomics and epigenomics, to further elucidate the complex molecular cascade initiated by ERR activation by this compound.
Exploration of this compound's Role in Autophagy-Lysosome Pathway Modulation and TFEB Activation
A significant area of investigation for this compound is its influence on the autophagy-lysosome pathway, a critical cellular process for maintaining homeostasis through the degradation and recycling of damaged organelles and proteins. Transcription factor EB (TFEB) is recognized as a master transcriptional regulator of this pathway, controlling the expression of numerous genes involved in lysosomal biogenesis and autophagy. immune-system-research.combiorxiv.orgfrontiersin.org
Research indicates that this compound is a promising agent for activating TFEB. immune-system-research.com Studies have shown that activation of ERRs by this compound leads to the induction of a wide array of TFEB target genes, including those involved in the autophagy-lysosome pathway, transport, and metabolism. biorxiv.org Specifically, this compound treatment has been shown to increase both the gene and protein expression of TFEB in cell lines such as NRVMs and C2C12 cells. immune-system-research.combiorxiv.org Furthermore, this compound increased the expression of key ERR target genes that are also components of the autophagy-lysosome pathway, such as CTSD, LAMP1, LAMP2, and MCOLN1. immune-system-research.com
Evidence suggests that this compound increases autophagic flux in NRVMs. researchgate.net The mechanism appears to involve TFEB being a direct target gene of ERRs, with its expression induced by ERR agonists like this compound. researchgate.netnus.edu.sgresearchgate.net This suggests a signaling cascade where pharmacological activation of ERRs leads to increased TFEB transcription, subsequently enhancing the expression of TFEB target genes and thereby increasing autophagy. biorxiv.org This role in modulating the autophagy-lysosome pathway through TFEB activation highlights a key mechanism by which this compound may exert its therapeutic effects in conditions associated with impaired cellular clearance.
Future Preclinical Studies and Translational Research Avenues Beyond Current Animal Models
The preclinical evaluation of this compound has demonstrated promising results, particularly in models of heart failure. This compound has shown cardiac protective effects in pressure overload-induced heart failure models in vivo, leading to significant improvements in ejection fraction, amelioration of fibrosis, and increased survival, without inducing cardiac hypertrophy. biorxiv.orgahajournals.orgtmc.edunus.edu.sgimmune-system-research.comnih.govresearchgate.net These findings underscore the potential application of this compound in maintaining oxidative metabolism and treating heart failure. immune-system-research.com
Beyond heart failure, the role of ERR agonists in modulating metabolic pathways and cellular clearance suggests broader therapeutic potential. This compound and similar ERR agonists are being explored for their potential utility in diseases characterized by lysosomal dysfunction and abnormalities in cellular clearance, including neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. immune-system-research.com
Future preclinical studies are anticipated to expand beyond the current animal models used in heart failure research. This compound is awaiting evaluation in models of metabolic dysfunction-associated steatotic liver disease (MASLD). researchgate.netnih.gov The role of ERR agonists in improving mitochondrial function in skeletal muscle also suggests potential as treatments for type 2 diabetes. nih.gov Furthermore, ERRγ agonists are being investigated for their potential in treating Duchenne Muscular Dystrophy. nih.gov
An emerging area of translational research involves exploring ERR agonists like this compound as potential adjunctive therapies, particularly in combination with GLP-1 agonists. These "exercise mimetics" are being investigated for their ability to enhance energy expenditure, improve endurance, and promote a shift towards oxidative muscle fiber types. tandfonline.com Further preclinical studies are warranted to determine if these mechanisms can help preserve lean muscle mass when combined with existing metabolic therapies. tandfonline.com
While preclinical data are encouraging, more detailed studies are required to fully assess the therapeutic index of this compound and its analogs, including a thorough evaluation of potential long-term effects and interactions. biorxiv.org The successful development of structurally distinct ERR agonists like this compound paves the way for pursuing compounds with optimized pharmacological properties for a range of metabolic and cellular clearance disorders. tmc.edu The translation of these findings into clinical applications will necessitate further rigorous preclinical validation and eventually, human clinical trials.
Table 2: Effect of this compound in Pressure Overload-Induced Heart Failure Model (In Vivo)
Conclusion: Synthesis of Discoveries and Enduring Academic Relevance of Slu Pp 915 Research
Summary of Key Findings Regarding Slu-PP-915's Synthesis, Mechanism, and Preclinical Efficacy
The development of this compound represents a significant advancement in the pharmacological modulation of nuclear receptors for therapeutic purposes. nih.gov Its creation was not serendipitous but the result of a deliberate, structure-based design approach. biorxiv.orgnih.gov Researchers engineered this compound by modifying a known acyl hydrazide agonist, GSK-4716, as a template. nih.govnih.gov This led to the synthesis of a novel series of 2,5-disubstituted thiophenes. nih.govnih.gov A key innovation in the structure of this compound was the replacement of phenolic or aniline (B41778) groups with a boronic acid moiety, a substitution that maintained potent activity while improving metabolic stability in in vitro microsomal assays. nih.govnih.gov The synthesis is achieved in two steps starting from 5-bromo-2-thiophenecarboxylic acid. biorxiv.org
The mechanism of action of this compound is characterized by its function as a pan-agonist of the estrogen-related receptors (ERRs), activating ERRα, ERRβ, and ERRγ with roughly equivalent potency. nih.govimmune-system-research.com It demonstrates an EC₅₀ value of approximately 400 nM for all three isoforms. immune-system-research.com By binding to these receptors, this compound modulates the transcription of a wide array of genes. biorxiv.orgnih.gov In preclinical studies, it was found to significantly upregulate ERR target genes crucial for cellular metabolism and energy homeostasis. nih.govresearchgate.net These include peroxisome-proliferator activated receptor γ co-activator-1α (PGC1α), pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), and genes involved in the autophagy-lysosome pathway, such as transcription factor EB (TFEB). nih.govimmune-system-research.compatsnap.com The activation of TFEB is a notable discovery, as this transcription factor is a master regulator of autophagy and lysosomal biogenesis. immune-system-research.compatsnap.com Conversely, this compound has also been shown to downregulate cell cycle genes, an effect partially mediated by the transcription factor E2F1. ahajournals.org Research indicates that the therapeutic effects of this compound are predominantly mediated through the ERRγ isoform. ahajournals.orgbioworld.com
The preclinical efficacy of this compound has been demonstrated primarily in models of heart failure. nih.gov In mouse models of pressure overload-induced heart failure, administration of this compound led to significant improvements in cardiac function, including increased ejection fraction and amelioration of fibrosis, which contributed to increased survival. biorxiv.orgnih.gov The compound's efficacy stems from its ability to restore cardiac metabolism, specifically by enhancing fatty acid metabolism and mitochondrial function. biorxiv.orgnih.govahajournals.org An important finding is that these cardioprotective effects were achieved without affecting the associated cardiac hypertrophy (the thickening of the heart muscle), suggesting a targeted metabolic, rather than structural, intervention. ahajournals.orgbioworld.com
Table 1: Summary of this compound Characteristics
| Characteristic | Description |
|---|---|
| Compound Type | Small molecule, pan-Estrogen-Related Receptor (ERR) agonist. nih.govpatsnap.com |
| Chemical Class | 2,5-disubstituted thiophene (B33073) containing a boronic acid moiety. nih.govresearchgate.net |
| Synthesis Basis | Structure-based design starting from the acyl hydrazide agonist GSK-4716. biorxiv.orgnih.gov |
| Mechanism | Activates ERRα, ERRβ, and ERRγ isoforms with an EC₅₀ of ~400 nM. immune-system-research.com |
| Key Gene Upregulation | PGC1α, PDK4, TFEB, and other genes involved in fatty acid metabolism and mitochondrial function. nih.govimmune-system-research.com |
| Key Gene Downregulation | Cell cycle genes, partially mediated by E2F1. ahajournals.org |
| Primary Preclinical Model | Pressure overload-induced heart failure in mice. biorxiv.orgnih.gov |
| Observed Efficacy | Improved ejection fraction, ameliorated fibrosis, increased survival, enhanced fatty acid metabolism. nih.gov |
| Notable Finding | Cardioprotective effects occur without reversing cardiac hypertrophy. ahajournals.orgbioworld.com |
Unanswered Questions and Prospective Avenues for Continued Academic Inquiry into this compound
While the initial findings are promising, they also open up several avenues for further academic investigation. A primary area of future research will be to determine the long-term consequences of pan-ERR agonism. This compound activates all three ERR isoforms, and while this produces beneficial cardiac effects, the systemic, long-term impact of this broad activation is not fully understood. This leads to the critical question of therapeutic specificity.
Further research is needed to explore the development of isoform-specific ERR agonists. biorxiv.org While this compound's effects are mainly attributed to ERRγ, designing molecules that selectively target ERRα, ERRβ, or ERRγ could help dissect their individual roles and potentially "optimize the therapeutic effects over the untoward effects". biorxiv.org This would allow for a more tailored therapeutic approach, minimizing potential side effects from activating receptors in tissues unrelated to the target disease.
The therapeutic potential of this compound and similar ERR agonists beyond heart failure is another significant area for exploration. The compound's role in activating TFEB, a key regulator of cellular clearance, suggests potential applications in diseases characterized by lysosomal dysfunction, such as certain neurodegenerative conditions like Parkinson's and Alzheimer's disease. immune-system-research.com Furthermore, given the central role of ERRs in metabolism, investigating their utility in treating conditions like type 2 diabetes and metabolic dysfunction-associated steatotic liver disease (MASLD) is a logical next step. nih.govresearchgate.net
Finally, the successful preclinical results for this compound underscore the need for further translational studies. bcm.edu Future academic inquiry should focus on comprehensive pharmacokinetic and pharmacodynamic studies in larger animal models to establish a profile that would support eventual clinical trials. biorxiv.org Understanding how the compound is absorbed, distributed, metabolized, and excreted is paramount for its development as a human therapeutic. These studies are essential to bridge the gap from promising preclinical data to potential clinical application. bcm.edu
Q & A
Q. What is the primary mechanism of action of SLU-PP-915 in modulating estrogen-related receptor (ERR) activity?
this compound functions as a pan-agonist for ERRα, ERRβ, and ERRγ, binding to these nuclear receptors to enhance transcriptional activity. Its activation upregulates genes involved in oxidative metabolism and mitochondrial function, critical in cardiovascular and metabolic pathways. The EC50 values for ERRα, ERRβ, and ERRγ are approximately 400 nM, as validated through luciferase reporter assays .
Q. How are EC50 values for this compound determined across ERR subtypes?
EC50 values are quantified using luciferase reporter assays under controlled conditions:
- Cells transfected with ERR subtypes and luciferase constructs are treated with increasing concentrations of this compound.
- Luminescence intensity (RLU) is measured to generate concentration-response curves (see Fig. D-F in ).
- Data normalization and sigmoidal curve fitting (e.g., Hill equation) are applied to calculate EC50 .
Q. What experimental models are optimal for studying this compound’s effects on oxidative metabolism?
- In vitro : Cardiomyocyte cell lines (e.g., H9c2) or primary cells with high mitochondrial activity.
- In vivo : Rodent models of heart failure (e.g., pressure-overload-induced hypertrophy) to assess metabolic rescue .
- Key endpoints include ATP production, mitochondrial DNA content, and ERR-target gene expression (e.g., PGC-1α) .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate this compound’s efficacy in heart failure models?
- Model selection : Use transverse aortic constriction (TAC) in mice to mimic pressure overload.
- Dosing regimen : Administer this compound intraperitoneally at 10 mg/kg/day, based on pharmacokinetic data from preclinical trials.
- Outcome measures :
- Functional : Ejection fraction (echo), exercise tolerance.
- Molecular : RNA-seq to profile ERR-regulated metabolic genes.
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound?
- Pharmacokinetic profiling : Assess bioavailability, tissue distribution, and metabolite activity.
- Redundancy checks : Validate in vitro findings across multiple cell types (e.g., hepatocytes vs. cardiomyocytes).
- Context-specific analysis : Use conditional ERR knockout models to isolate receptor-specific effects in vivo .
Q. How should researchers address variability in ERR activation across tissue types?
- Tissue-specific RNA-seq : Compare ERR target gene expression in heart, liver, and skeletal muscle.
- Co-factor analysis : Investigate interactions with PGC-1α or other transcriptional co-activators.
- Dose titration : Optimize this compound concentrations to balance efficacy and tissue-specific toxicity .
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression (e.g., GraphPad Prism) to fit sigmoidal curves for EC50/IC50 calculations.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Power analysis to determine sample size adequacy, ensuring statistical rigor in preclinical trials .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Publish step-by-step methodologies for cell culture, dosing, and assays (per ).
- Reagent validation : Use batch-tested this compound with HPLC-verified purity (>95%).
- Data sharing : Deposit raw data (e.g., luminescence readings, RNA-seq files) in public repositories like Gene Expression Omnibus (GEO) .
Q. What controls are essential for ERR-specificity experiments with this compound?
- Negative controls : Co-treatment with ERR antagonists (e.g., 4-OH tamoxifen; see Fig. G in ).
- Genetic controls : Use siRNA knockdown or CRISPR-Cas9-edited ERR-null cells.
- Off-target screening : Test this compound against unrelated nuclear receptors (e.g., ERα, PPARγ) .
Translational Research Challenges
Q. What barriers exist in translating this compound from preclinical to clinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
